molecular formula C28H33ClO13 B13439503 Ertugliflozin metabolite M5a CAS No. 1500090-84-5

Ertugliflozin metabolite M5a

Cat. No.: B13439503
CAS No.: 1500090-84-5
M. Wt: 613.0 g/mol
InChI Key: KFRDLOWUHLQEAX-GCGVPRHFSA-N
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Description

Ertugliflozin metabolite M5a, also known as ertugliflozin-2-O-β-glucuronide, is a pharmacologically inactive glucuronide metabolite of ertugliflozin. Ertugliflozin is a selective inhibitor of sodium-glucose cotransporter 2 (SGLT2) and is used in the treatment of type 2 diabetes mellitus. The metabolite M5a is formed through the glucuronidation process, primarily mediated by the enzyme UDP-glucuronosyltransferase (UGT) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ertugliflozin metabolite M5a is synthesized through the glucuronidation of ertugliflozin. This process involves the enzyme UDP-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid to ertugliflozin, forming the glucuronide conjugate. The reaction conditions typically involve the use of human liver microsomes (HLMs) and cofactors such as UDP-glucuronic acid (UDPGA) .

Industrial Production Methods: The industrial production of this compound follows similar principles as the synthetic routes. Large-scale production involves the use of bioreactors containing human liver microsomes and the necessary cofactors to facilitate the glucuronidation process. The reaction is monitored and optimized to ensure high yield and purity of the metabolite .

Chemical Reactions Analysis

Types of Reactions: Ertugliflozin metabolite M5a primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the addition of glucuronic acid to the parent compound, ertugliflozin, resulting in the formation of the glucuronide metabolite .

Common Reagents and Conditions: The common reagents used in the glucuronidation reaction include UDP-glucuronic acid (UDPGA) and human liver microsomes (HLMs). The reaction conditions typically involve an aqueous buffer system, optimal pH, and temperature to facilitate the enzymatic activity of UDP-glucuronosyltransferase .

Major Products Formed: The major product formed from the glucuronidation of ertugliflozin is ertugliflozin-2-O-β-glucuronide (M5a). This metabolite is pharmacologically inactive and is primarily excreted in the urine .

Scientific Research Applications

Ertugliflozin metabolite M5a has several scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism. Researchers study this metabolite to understand the metabolic pathways and clearance mechanisms of ertugliflozin. Additionally, the formation of M5a is used as a marker to evaluate the activity of UDP-glucuronosyltransferase enzymes in various biological systems .

In the field of medicine, the study of ertugliflozin and its metabolites, including M5a, helps in optimizing dosing regimens and improving the therapeutic efficacy of the drug. Understanding the metabolism of ertugliflozin also aids in identifying potential drug-drug interactions and adverse effects .

Mechanism of Action

Ertugliflozin metabolite M5a itself is pharmacologically inactive and does not exert any therapeutic effects. its formation is a result of the metabolic action of ertugliflozin. Ertugliflozin inhibits the sodium-glucose cotransporter 2 (SGLT2) in the proximal renal tubules, reducing the reabsorption of filtered glucose and increasing urinary glucose excretion. This mechanism helps in lowering blood glucose levels in patients with type 2 diabetes mellitus .

Comparison with Similar Compounds

Ertugliflozin metabolite M5a can be compared with other glucuronide metabolites of SGLT2 inhibitors, such as canagliflozin, dapagliflozin, and empagliflozin. These metabolites are also formed through glucuronidation and are pharmacologically inactive. the specific enzymes involved and the metabolic pathways may vary among different SGLT2 inhibitors .

Similar Compounds:
  • Canagliflozin-2-O-β-glucuronide
  • Dapagliflozin-3-O-β-glucuronide
  • Empagliflozin-4-O-β-glucuronide

This compound is unique in its specific formation pathway and the enzymes involved, which may influence its pharmacokinetic properties and excretion profile .

Properties

CAS No.

1500090-84-5

Molecular Formula

C28H33ClO13

Molecular Weight

613.0 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(1S,2S,3S,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3-dihydroxy-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octan-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C28H33ClO13/c1-2-38-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)29)28-24(21(34)23(35)27(11-30,42-28)12-39-28)41-26-20(33)18(31)19(32)22(40-26)25(36)37/h3-8,10,18-24,26,30-35H,2,9,11-12H2,1H3,(H,36,37)/t18-,19-,20+,21-,22-,23-,24+,26-,27-,28-/m0/s1

InChI Key

KFRDLOWUHLQEAX-GCGVPRHFSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)Cl

Origin of Product

United States

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